(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
CAS No.: 1354486-39-7
Cat. No.: VC3408748
Molecular Formula: C19H25NO7
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354486-39-7 |
|---|---|
| Molecular Formula | C19H25NO7 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (2S,4S)-4-(2-ethoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H25NO7/c1-5-25-17(23)13-8-6-7-9-15(13)26-12-10-14(16(21)22)20(11-12)18(24)27-19(2,3)4/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,22)/t12-,14-/m0/s1 |
| Standard InChI Key | TYGQHCQPPOJNQL-JSGCOSHPSA-N |
| Isomeric SMILES | CCOC(=O)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O |
| SMILES | CCOC(=O)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid is a complex organic compound with a specific stereochemistry, indicated by the (2S,4S) notation. This compound is characterized by its tert-butoxycarbonyl (Boc) group and a 2-(ethoxy-carbonyl)phenoxy moiety attached to a pyrrolidine ring. It is used in various chemical syntheses, particularly in the context of pharmaceutical and organic chemistry research.
Synthesis:
The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with a phenoxy compound containing an ethoxy-carbonyl group, followed by protection with a tert-butoxycarbonyl group. The specific conditions and reagents may vary depending on the desired yield and purity.
Applications:
-
Pharmaceutical Synthesis: This compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those involving pyrrolidine rings.
-
Organic Chemistry Research: It serves as a model compound for studying stereochemistry and protecting group strategies in organic synthesis.
Safety and Handling
-
Hazards: The compound is considered an irritant and should be handled with appropriate protective equipment.
-
Storage: Store in a cool, dry place away from incompatible substances.
-
Disposal: Dispose of according to local regulations and guidelines for hazardous waste.
Data Table: Key Information
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H25NO7 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | (2S,4S)-4-(2-ethoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| CAS Number | 1354486-39-7 |
| InChI | InChI=1S/C19H25NO7/c1-5-25-17(23)13-8-6-7-9-15(13)26-12-10-14(16(21)22)20(11-12)18(24)27-19(2,3)4/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,22)/t12-,14-/m0/s1 |
| InChIKey | TYGQHCQPPOJNQL-JSGCOSHPSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume